Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate is an organic compound with a complex structure that includes a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydro-4H-pyran-4-one with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride. The reaction conditions usually involve a solvent like tetrahydrofuran or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- N-methyl tetrahydro-2H-pyran-4-amine
- Tetrahydro-2H-pyran-4-carboxylic acid derivatives
Uniqueness
Methyl 4-(methylamino)tetrahydro-2H-pyran-2-carboxylate is unique due to its specific functional groups and the tetrahydropyran ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 4-(methylamino)oxane-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-9-6-3-4-12-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
LNZYSCPZKILWFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCOC(C1)C(=O)OC |
Origin of Product |
United States |
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